molecular formula C34H27N9O13S4 B14650436 2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)- CAS No. 41601-42-7

2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-

Cat. No.: B14650436
CAS No.: 41601-42-7
M. Wt: 897.9 g/mol
InChI Key: VDWMNNKUAIQLHH-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4’-[(2,4-diaminophenyl)azo]-2,2’-disulfo[1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)- is a complex organic compound known for its vibrant color properties. It is commonly used as a dye, specifically known as C.I. Direct Black 19, disodium salt . This compound is characterized by its multiple azo groups, which contribute to its strong chromophoric properties, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4’-[(2,4-diaminophenyl)azo]-2,2’-disulfo[1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)- involves multiple steps, primarily focusing on the diazotization and coupling reactions. The process begins with the diazotization of 2,4-diaminophenyl, followed by coupling with 2,2’-disulfo[1,1’-biphenyl]-4-yl. Subsequent steps involve further diazotization and coupling with 5-hydroxy-6-(phenylazo)-2,7-naphthalenedisulfonic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale diazotization and coupling reactions under controlled conditions. The process requires precise temperature control and the use of specific catalysts to ensure high yield and purity. The final product is often isolated through crystallization and purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4’-[(2,4-diaminophenyl)azo]-2,2’-disulfo[1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4’-[(2,4-diaminophenyl)azo]-2,2’-disulfo[1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)- is widely used in scientific research due to its unique properties:

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its color-changing properties. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity and function .

Properties

CAS No.

41601-42-7

Molecular Formula

C34H27N9O13S4

Molecular Weight

897.9 g/mol

IUPAC Name

4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-2-sulfophenyl]-3-sulfophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C34H27N9O13S4/c35-18-6-11-25(24(36)14-18)41-39-20-7-9-22(26(15-20)57(45,46)47)23-10-8-21(16-27(23)58(48,49)50)40-42-32-28(59(51,52)53)12-17-13-29(60(54,55)56)33(34(44)30(17)31(32)37)43-38-19-4-2-1-3-5-19/h1-16,44H,35-37H2,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)

InChI Key

VDWMNNKUAIQLHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC(=C(C=C4)C5=C(C=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)O)S(=O)(=O)O)N)O

Origin of Product

United States

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